3-Cyclohexylpropan-1-ol

説明

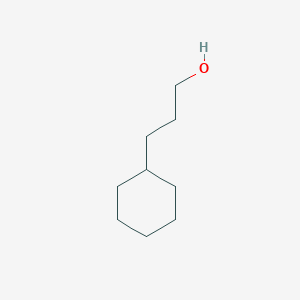

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYAQFSQLQTVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047244 | |

| Record name | 3-Cyclohexylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-63-6 | |

| Record name | 3-Cyclohexyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanepropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYCLOHEXYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJB3VO906F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Cyclohexylpropan 1 Ol

Direct Synthesis Approaches to 3-Cyclohexylpropan-1-ol

The formation of this compound can be achieved through several strategic synthetic routes. These methods focus on the efficient construction of the molecule's carbon skeleton and the introduction of the primary alcohol functional group.

Grignard Reagent-Mediated Synthesis via Ethylene (B1197577) Oxide Addition

A classic and effective method for synthesizing primary alcohols with a two-carbon extension is the reaction of a Grignard reagent with ethylene oxide. doubtnut.comyoutube.com In this approach for synthesizing this compound, the key starting materials are a cyclohexylmagnesium halide (typically bromide or chloride) and ethylene oxide.

The reaction mechanism begins with the nucleophilic attack of the carbanionic carbon of the cyclohexyl Grignard reagent on one of the electrophilic carbons of the ethylene oxide ring. This attack forces the strained three-membered ring to open, forming a magnesium alkoxide intermediate. The final step involves an aqueous acidic workup (e.g., with H₃O⁺) to protonate the alkoxide, yielding the desired this compound and magnesium salts as byproducts. doubtnut.comyoutube.com This method is highly regioselective, ensuring the formation of the primary alcohol.

Table 1: Grignard Synthesis of this compound This table is interactive. Click on the headers to sort the data.

| Grignard Reagent | Electrophile | Solvent | Workup | Product | Typical Yield (%) |

|---|---|---|---|---|---|

| Cyclohexylmagnesium Bromide | Ethylene Oxide | Diethyl ether (Et₂O) | Aqueous NH₄Cl or dilute H₂SO₄ | This compound | 60-75 |

Catalytic Hydrogenation Pathways for this compound Production

The process often occurs in stages. First, the selective hydrogenation of cinnamaldehyde (B126680) can yield cinnamyl alcohol (reduction of C=O), hydrocinnamaldehyde (B1666312) (reduction of C=C), or 3-phenylpropan-1-ol (reduction of both C=C and C=O). researchgate.net To obtain this compound, a subsequent or concurrent hydrogenation of the phenyl ring is necessary. This requires catalysts and conditions capable of aromatic ring saturation, such as rhodium on carbon (Rh/C) or ruthenium (Ru), often under elevated hydrogen pressure and temperature. Some nickel-based catalysts, like Raney Nickel, can also be employed for the complete reduction of all unsaturated functionalities under forcing conditions. umaine.eduresearchgate.net

Table 2: Catalytic Hydrogenation for this compound Production This table is interactive. Click on the headers to sort the data.

| Starting Material | Catalyst | Hydrogen Pressure (atm) | Temperature (°C) | Product |

|---|---|---|---|---|

| Cinnamaldehyde | PtO₂ then Rh/C | 5-10 | 25-50 | This compound |

| 3-Phenylpropan-1-ol | Rh/C | 5 | 25 | This compound |

| Cinnamaldehyde | CoRe/TiO₂ | N/A (Formic Acid as H₂ source) | 140 | Cinnamyl Alcohol (intermediate) nih.gov |

Synthesis of Novel this compound Derivatives

The primary alcohol group of this compound is a key functional handle for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Mitsunobu Etherification for Alkoxy and Aryloxy Derivatives

The Mitsunobu reaction is a powerful tool for forming ethers from alcohols with a complete inversion of stereochemistry at the alcohol's carbon center. wikipedia.orgnih.gov For an achiral primary alcohol like this compound, the reaction proceeds without stereochemical consequences but serves as a mild and efficient method for creating C-O bonds.

In this reaction, the alcohol is activated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This in-situ activation converts the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by another alcohol (to form an alkoxy derivative) or a phenol (B47542) (to form an aryloxy derivative) displaces the activated oxygen, yielding the corresponding ether. This method avoids the harsh conditions often required for classical Williamson ether synthesis.

Table 3: Mitsunobu Etherification of this compound This table is interactive. Click on the headers to sort the data.

| Nucleophile (R-OH) | Reagents | Solvent | Product |

|---|---|---|---|

| Phenol | PPh₃, DEAD | THF | 3-Cyclohexyl-1-phenoxypropane |

| p-Nitrophenol | PPh₃, DIAD | CH₂Cl₂ | 1-(3-Cyclohexylpropoxy)-4-nitrobenzene |

| Ethanol (B145695) | PPh₃, DEAD | THF | 1-Cyclohexyl-3-ethoxypropane |

Enzyme-Catalyzed Trans-esterification for Ester Derivatives

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for ester synthesis. Lipases are particularly effective for catalyzing transesterification reactions under mild conditions. nih.gov To synthesize ester derivatives of this compound, the alcohol can be reacted with a simple ester (the acyl donor), such as ethyl acetate (B1210297) or vinyl acetate, in the presence of an immobilized lipase (B570770) like Novozym 435 (Candida antarctica lipase B).

The enzyme facilitates the transfer of the acyl group from the donor ester to this compound. The reaction is often driven to completion by using an acyl donor that produces a volatile or inert byproduct (e.g., ethanol from ethyl acetate or acetaldehyde (B116499) from vinyl acetate). This biocatalytic approach provides high yields and avoids the use of acidic or basic promoters that can cause side reactions.

Table 4: Enzyme-Catalyzed Trans-esterification of this compound This table is interactive. Click on the headers to sort the data.

| Acyl Donor | Enzyme | Solvent | Product |

|---|---|---|---|

| Vinyl Acetate | Novozym 435 | Toluene | 3-Cyclohexylpropyl acetate |

| Ethyl Butyrate | Candida rugosa Lipase | Hexane | 3-Cyclohexylpropyl butyrate |

Mechanistic Investigations of Key Synthetic Reactions

Computational Studies on Reaction Mechanisms and Transition States

While general principles of reaction kinetics, thermodynamics, and computational chemistry apply to this molecule, the specific data, detailed research findings, and data tables required for this article are not present in the reviewed sources.

Chemical Reactivity and Functional Group Interconversions of 3 Cyclohexylpropan 1 Ol

Oxidation Chemistry of the Primary Hydroxyl Group

The primary hydroxyl group (-OH) of 3-Cyclohexylpropan-1-ol is the principal site of its oxidative chemistry. The outcome of the oxidation is highly dependent on the choice of oxidizing agent. solubilityofthings.com Primary alcohols can be oxidized to form aldehydes, which can then be further oxidized to carboxylic acids. solubilityofthings.comfiveable.me

Mild oxidizing agents, such as Pyridinium chlorochromate (PCC), are typically used to selectively convert primary alcohols into aldehydes. solubilityofthings.comfiveable.me In the case of this compound, this partial oxidation yields 3-Cyclohexylpropanal. A study on the catalytic dehydrogenation of 3-cyclohexyl-1-alkanols demonstrated that at 250°C, this compound could be converted to a reaction mixture containing 58% 3-Cyclohexylpropanal. perfumerflavorist.com

Conversely, the use of strong oxidizing agents leads to the formation of a carboxylic acid. fiveable.me Reagents like potassium permanganate (KMnO₄) or those used in the Jones oxidation (CrO₃ in sulfuric acid) will oxidize the primary alcohol completely to 3-Cyclohexylpropanoic acid. solubilityofthings.comfiveable.meimperial.ac.uk

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product | Product Class |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 3-Cyclohexylpropanal | Aldehyde |

| Potassium permanganate (KMnO₄) | 3-Cyclohexylpropanoic acid | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | 3-Cyclohexylpropanoic acid | Carboxylic Acid |

Reduction Reactions of Modified Cyclohexylpropanol Structures

The products obtained from the oxidation of this compound can be reduced back to the parent alcohol through the use of specific reducing agents. These reactions are fundamental in organic synthesis for the interconversion of functional groups. solubilityofthings.com

The aldehyde, 3-Cyclohexylpropanal, can be readily reduced to this compound using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com

For the more oxidized carboxylic acid, 3-Cyclohexylpropanoic acid, a stronger reducing agent is required. Lithium aluminum hydride (LiAlH₄) is effective at reducing carboxylic acids to primary alcohols. solubilityofthings.comfiveable.me Borane (BH₃) is another reagent capable of this transformation and is often preferred for its selectivity in the presence of other reducible functional groups like esters. fiveable.me

Table 2: Reduction of this compound Derivatives

| Starting Material | Reducing Agent | Product |

|---|---|---|

| 3-Cyclohexylpropanal | Sodium borohydride (NaBH₄) | This compound |

| 3-Cyclohexylpropanal | Lithium aluminum hydride (LiAlH₄) | This compound |

| 3-Cyclohexylpropanoic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| 3-Cyclohexylpropanoic acid | Borane (BH₃) | This compound |

Nucleophilic Substitution Reactions on Derivatized Forms of this compound

The hydroxyl group of an alcohol is a poor leaving group, making it resistant to direct nucleophilic substitution. msu.edu To facilitate these reactions, the -OH group must first be converted into a better leaving group. Common strategies include conversion to an alkyl halide or a sulfonate ester, such as a tosylate. fiveable.meub.edu

The primary alcohol this compound can be converted to 3-cyclohexylpropyl chloride using thionyl chloride (SOCl₂) or to 3-cyclohexylpropyl bromide using phosphorus tribromide (PBr₃). fiveable.me Alternatively, the alcohol can react with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form 3-cyclohexylpropyl tosylate. The tosylate group is an excellent leaving group. ub.eduncsu.edu

Once derivatized, the resulting compound is susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction, leading to the formation of various new functionalized molecules.

Table 3: Nucleophilic Substitution Products from Derivatized this compound

| Substrate | Nucleophile (Nu⁻) | Product |

|---|---|---|

| 3-Cyclohexylpropyl bromide | Cyanide (CN⁻) | 4-Cyclohexylbutanenitrile |

| 3-Cyclohexylpropyl tosylate | Azide (N₃⁻) | 1-Azido-3-cyclohexylpropane |

| 3-Cyclohexylpropyl tosylate | Iodide (I⁻) | 1-Iodo-3-cyclohexylpropane |

| 3-Cyclohexylpropyl bromide | Hydroxide (OH⁻) | This compound |

Formation of Ethers and Esters via Diverse Synthetic Routes

The hydroxyl group of this compound serves as a key functional handle for the synthesis of both ethers and esters.

Ether Synthesis: The most common method for preparing ethers from alcohols is the Williamson ether synthesis. vaia.comyoutube.com This Sₙ2 reaction involves two steps: first, the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide ion (sodium 3-cyclohexylpropoxide). Second, this alkoxide reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form the corresponding ether. vaia.comyoutube.com

Ester Synthesis: Esters can be formed from this compound through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. msu.edu For example, reacting this compound with acetic acid would yield 3-cyclohexylpropyl acetate (B1210297). Additionally, the alcohol can be used in trans-esterification reactions. It has been used in the synthesis of 3-cyclohexylpropyl caffeate, catalyzed by the enzyme Candida antarctica lipase (B570770) B. lookchem.comchemicalbook.comsigmaaldrich.com

Table 4: Ether and Ester Synthesis from this compound

| Reaction Type | Reagents | Product | Product Class |

|---|---|---|---|

| Williamson Ether Synthesis | 1) NaH; 2) CH₃I | 1-Methoxy-3-cyclohexylpropane | Ether |

| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | 3-Cyclohexylpropyl acetate | Ester |

| Trans-esterification | Ethyl caffeate, Lipase B | 3-Cyclohexylpropyl caffeate | Ester |

Exploration of Carbon-Carbon Bond Formation and Cleavage Strategies Adjacent to the Cyclohexyl Moiety

Carbon-carbon bond formation is a cornerstone of organic synthesis, allowing for the construction of more complex molecular frameworks from simpler precursors. sigmaaldrich.com The functional group of this compound can be manipulated to facilitate such reactions.

A primary strategy involves converting the alcohol into an organometallic reagent. First, the alcohol is transformed into an alkyl halide, such as 3-cyclohexylpropyl bromide, as described previously. This alkyl bromide can then be reacted with magnesium metal to form a Grignard reagent, 3-cyclohexylpropylmagnesium bromide. This potent nucleophile can then react with various electrophiles to create a new carbon-carbon bond. For example, reaction with carbon dioxide (CO₂), followed by an acidic workup, would result in the formation of 4-cyclohexylbutanoic acid, effectively extending the carbon chain by one.

Strategies for carbon-carbon bond cleavage adjacent to the stable, non-activated cyclohexyl moiety are not straightforward and typically require harsh conditions that may lead to non-selective degradation. Such transformations are not common in standard synthetic protocols for this type of saturated alkyl-cycloalkyl structure. Therefore, the focus remains on bond formation strategies that build upon the existing carbon skeleton.

Applications of 3 Cyclohexylpropan 1 Ol in Organic Synthesis and Materials Science

Utilization as a Crucial Building Block in Complex Organic Synthesis

3-Cyclohexylpropan-1-ol serves as a valuable building block in the field of organic synthesis. merckmillipore.com Building blocks are relatively simple molecules that possess the necessary structural features and reactive functional groups to be incorporated into the synthesis of more complex molecular architectures. semanticscholar.org The structure of this compound, featuring a terminal primary alcohol on a propyl chain attached to a cyclohexane (B81311) ring, offers two key points for chemical modification: the hydroxyl (-OH) group and the cyclohexyl ring itself.

The hydroxyl group is a versatile functional group that can be readily converted into other functionalities such as aldehydes, carboxylic acids, esters, ethers, and alkyl halides, opening up a wide array of synthetic pathways. For instance, this compound has been utilized in the enzymatic synthesis of 3-cyclohexylpropyl caffeate through trans-esterification, a reaction catalyzed by Candida antarctica lipase (B570770) B. chemicalbook.com This demonstrates its role as a precursor for creating more elaborate ester compounds.

The lipophilic cyclohexyl group is a common motif in many larger molecules. By using this compound as a starting material, chemists can introduce this bulky, aliphatic ring system into a target molecule, which can be crucial for tuning properties like solubility, conformation, and biological activity. acs.org Its utility lies in providing a robust hydrocarbon framework that is stable under many reaction conditions, allowing for selective transformations at the propanol (B110389) side chain.

Role as an Intermediate in the Production of Fine Chemicals

In the chemical industry, this compound functions as a key intermediate in the production of various fine chemicals. nih.govfishersci.com Fine chemicals are pure, single substances produced in limited quantities and sold at high prices, often requiring multi-step synthesis. Intermediates are the molecular compounds that form the stepping stones between raw materials and the final product.

The conversion of this compound to other molecules, such as Cyclohexanepropionic acid, highlights its role as a precursor. chemicalbook.com Its availability from numerous chemical suppliers underscores its utility as a starting point for synthesizing specialty chemicals used in research and niche industrial applications. chemicalbook.comfishersci.comfishersci.ca The compound's specific structure, combining a reactive alcohol with a non-polar cyclic group, makes it a suitable intermediate for products where this combination of features is desired, such as in the synthesis of certain fragrances, specialty solvents, or polymer additives.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are relevant to the fields of medicinal and agricultural chemistry. nih.govarkema.com The cyclohexane ring is a prevalent feature in many pharmaceutical drugs and agrochemicals due to its ability to influence a molecule's three-dimensional shape and lipophilicity, which in turn affects its interaction with biological targets.

While not a final drug product itself, this compound serves as an intermediate for more complex molecules with potential biological activity. For example, its synonym "Relebactam Impurity 2" suggests its involvement, at least as a reference standard or a potential synthetic precursor, in the manufacturing process of pharmaceuticals like Relebactam. chemicalbook.com The ability to use this compound to introduce the cyclohexylpropyl moiety is valuable for chemists exploring new chemical entities (NCEs) in drug discovery and agrochemical development. By modifying the alcohol functional group, it can be linked to other pharmacologically active cores to create a diverse library of candidate molecules for screening.

Incorporation into Polymeric Materials and Liquid Crystals

The unique molecular shape of this compound, specifically the bulky cyclohexyl group, makes it and its derivatives interesting components for materials science, particularly in the engineering of polymers and liquid crystals. rsc.orgepa.gov

In the field of liquid crystals, the incorporation of cyclic terminal groups, such as the cyclohexyl moiety, has been shown to significantly enhance the temperature range and stability of the mesomorphic state (the state between a liquid and a solid). rsc.orgwhiterose.ac.uk Appending a bulky terminal cyclic unit to a molecular core can promote the formation of lamellar (layered) smectic phases even in molecules with short terminal chains. whiterose.ac.uksemanticscholar.org

Research has demonstrated that the presence of these cyclic end-groups leads to larger layer spacings in the smectic phase compared to equivalent linear structures, without negatively affecting the orientational order of the molecules. rsc.orgwhiterose.ac.uk This increased layer spacing is attributed to the spontaneous segregation of the bulky cyclic units into distinct sub-layers within the material's structure. rsc.orgwhiterose.ac.ukwhiterose.ac.uk This segregation allows for better packing and filling of free volume, which stabilizes the liquid crystalline phase over a broader range of temperatures. whiterose.ac.uk Therefore, derivatives of this compound can be strategically used to design liquid crystal materials with tailored phase behavior and enhanced stability.

The cyclohexyl moiety imparts specific properties to the materials in which it is incorporated. Its influence is strongly dependent on its position within the molecular structure. dtic.mil

Viscosity: The replacement of aromatic rings (like benzene) with a cyclohexane ring can have varied effects on the viscosity of liquid crystal components. For instance, replacing a benzoate (B1203000) group with a cyclohexanecarboxylate (B1212342) can lead to a large decrease in viscosity. dtic.mil The bulky, non-planar, and chair-like configuration of the cyclohexyl group can sterically hinder intermolecular interactions, affecting the flow properties of the material. acs.org

Lipophilicity and Polarity: The cyclohexyl group is inherently lipophilic (fat-soluble). However, strategic fluorination of the cyclohexyl ring can dramatically alter its properties. For example, creating an all-cis tetrafluorocyclohexyl or pentafluorocyclohexyl motif can generate a "Janus" ring system with two distinct faces: one hydrophobic (hydrogen-rich) and one hydrophilic (fluorine-rich). nih.govnih.gov This facial polarization can significantly decrease the lipophilicity (LogP value) and increase the polarity of the molecule, which is a valuable strategy for tuning the drug-like properties of pharmaceutical candidates. nih.govnih.gov

The following table summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Boiling Point | 218-223 °C |

| Melting Point | -60 °C |

| Density | 0.910 - 0.937 g/mL at 25 °C |

| Refractive Index | 1.4650 - 1.4670 at 20 °C |

| Flash Point | 116 °C (241 °F) |

| Appearance | Clear, colorless viscous liquid |

| CAS Number | 1124-63-6 |

Data sourced from references chemicalbook.comnih.govfishersci.comfishersci.cathermofisher.com

Applications in Specialty Chemical Manufacturing and Formulation

This compound is a component in the manufacturing and formulation of specialty chemicals. nih.govfishersci.com These are chemicals produced for specific, performance-based applications and include a wide range of products like adhesives, sealants, coatings, and additives for industrial fluids.

Its properties, such as being a high-boiling point viscous liquid with a specific solubility profile, make it a candidate for use in formulations where these characteristics are advantageous. chemicalbook.comfishersci.com For example, it could act as a specialty solvent, a plasticizer, or a reactive diluent in polymer formulations. The presence of both a hydroxyl group for potential cross-linking reactions and a bulky, non-polar cyclohexyl group for modifying physical properties allows formulators to fine-tune the performance of the final product. Its role as a synthetic intermediate means it is a starting point for creating unique, high-performance molecules that are the active components in specialty chemical products. acs.orgnih.govfishersci.com

Computational Chemistry and Advanced Spectroscopic Characterization of 3 Cyclohexylpropan 1 Ol

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structural, dynamical, and thermodynamical properties of flexible molecules like 3-cyclohexylpropan-1-ol. mdpi.com These simulations model the compound within a virtual environment, often in a solvent, to observe its behavior over time. mdpi.com Force fields, such as GROMOS, are utilized within simulation packages to define the interactions between atoms, enabling the prediction of molecular motion and properties. mdpi.comuq.edu.au

Due to the flexibility of the propyl chain and the conformational dynamics of the cyclohexyl ring, this compound can exist in numerous spatial arrangements. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them.

The potential energy landscape (PEL) of a molecule describes the relationship between its geometry and its internal energy. chemrxiv.org For this compound, this landscape is complex, influenced by the rotation around the C-C single bonds of the propyl chain and the chair-boat-twist interconversions of the cyclohexyl ring. Molecular dynamics simulations can systematically sample this vast conformational space. chemrxiv.org By analyzing the simulation trajectories, researchers can map the PEL, identifying the most probable conformations and understanding the dynamic equilibrium between them. This is crucial for understanding how the molecule's shape influences its physical properties and interactions. chemrxiv.org

Computational chemistry provides the means to predict spectroscopic data, which can then be compared with experimental results for validation. Quantum mechanics (QM) calculations, particularly those using Density Functional Theory (DFT), are employed to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts. uq.edu.auasianresassoc.org

By modeling the electronic environment of each atom in this compound, these methods can predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra. Discrepancies between predicted and observed shifts can highlight specific intramolecular interactions or the influence of the solvent, providing deeper structural insights. asianresassoc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations extend beyond spectroscopic prediction to offer a detailed picture of a molecule's electronic structure and chemical reactivity. Methods like DFT are used to analyze the distribution of electrons and predict sites of reactivity.

Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies electron-rich regions (negative potential), such as around the oxygen atom of the hydroxyl group, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

These calculations provide a theoretical framework for understanding the molecule's behavior in chemical reactions and its potential for intermolecular interactions.

Advanced Spectroscopic Techniques for Structural and Purity Analysis

Experimental spectroscopy is indispensable for the definitive identification, structural confirmation, and purity assessment of this compound.

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm its structure. chemicalbook.com

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The spectrum of this compound is characterized by a complex set of signals for the cyclohexyl protons, distinct signals for the three methylene (B1212753) groups of the propyl chain, and a signal for the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon environments. docbrown.info For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the proximity to the electronegative oxygen atom. docbrown.info

The following table summarizes the expected chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Chemical Environment | Expected ¹³C Chemical Shift (ppm) |

| C1 | -CH₂-OH | ~60-65 |

| C2 | -CH₂- | ~30-35 |

| C3 | -CH₂- | ~35-40 |

| C4 | Cyclohexyl-CH | ~35-40 |

| C5, C9 | Cyclohexyl-CH₂ | ~30-35 |

| C6, C8 | Cyclohexyl-CH₂ | ~25-30 |

| C7 | Cyclohexyl-CH₂ | ~25-30 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemicalbook.com For this compound, with a molecular weight of 142.24 g/mol , the mass spectrum provides key evidence for its identity. nih.gov

In tandem mass spectrometry (MS-MS) experiments, the protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of approximately 143.1 is isolated and fragmented. nih.gov The resulting fragments provide information about the molecule's structure. nih.gov

The table below details significant fragments observed in the mass spectrum of this compound. nih.gov

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 143.1 | Precursor Ion ([M+H]⁺) |

| 125.1 | Loss of water (H₂O) from the precursor ion |

| 97.2 | Fragmentation of the propyl chain and/or cyclohexyl ring |

| 83.2 | Likely corresponds to the cyclohexyl fragment or related structures |

Data sourced from MS/MS experiments. nih.gov

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for purity analysis. LC separates the compound from impurities in a mixture, and the MS detector provides mass information for each separated component, allowing for both qualitative and quantitative assessment of sample purity.

Crystallographic Studies and Solid-State Characterization

As of the current literature review, no specific crystallographic data or detailed solid-state characterization for this compound has been publicly reported. The compound is a liquid at room temperature, which precludes single-crystal X-ray diffraction analysis under standard conditions.

However, insights into its potential solid-state behavior can be inferred from studies of related molecules. For instance, many functionalized cyclohexane (B81311) derivatives have been shown to adopt a chair conformation in the solid state, as this is the most stable arrangement that minimizes steric and torsional strain. nih.govnih.govacs.orgyoutube.com The specific orientation of the propyl-alcohol substituent on the cyclohexane ring would influence the crystal packing.

Furthermore, studies on other alkyl-cyclohexanes and long-chain alcohols indicate the possibility of complex solid-state phase behavior, including the formation of different crystalline polymorphs and plastic crystal phases where molecules exhibit rotational freedom. aip.orgtandfonline.com The solid-state properties of such compounds are influenced by factors like the length of the alkyl chain and the nature of intermolecular interactions, such as hydrogen bonding from the hydroxyl group. rsc.orgmdpi.com

Future research involving low-temperature crystallization of this compound could enable single-crystal X-ray diffraction studies to determine its precise molecular geometry and intermolecular interactions in the solid state. Solid-state NMR could also provide valuable information about the dynamics and local environment of the molecules in a crystalline or amorphous solid form.

Biological Activity and Medicinal Chemistry Research Involving 3 Cyclohexylpropan 1 Ol Derivatives

Pharmacological Investigations of Cyclohexylpropanol Scaffolds

The cyclohexylpropanol scaffold is a subject of interest in pharmacological research due to its structural characteristics, which can be tailored to fit the binding sites of various biological molecules.

In medicinal chemistry, the core structure of a compound, or its scaffold, provides a foundation for the systematic development of new drugs. nih.gov The cyclohexylpropanol structure is valued for its combination of a flexible alkyl chain and a non-polar cyclohexyl group, which can be modified to create derivatives with the potential for various therapeutic uses. For instance, the broader class of propanolamine-containing compounds has been investigated for cardiovascular applications. A study on benzo[d]isothiazolyloxypropanolamine derivatives, which share a related structural motif, identified them as competitive antagonists at beta-adrenoceptors, suggesting their potential as beta-blockers. nih.gov This highlights how a basic scaffold can be elaborated upon to generate compounds with specific pharmacological profiles. The exploration of the cyclohexylpropanol scaffold itself aims to uncover novel compounds that could be developed into agents for a range of diseases.

Research into derivatives containing a cyclohexyl moiety has identified specific interactions with key biological targets implicated in disease. One prominent area of investigation is cancer therapy. Sigma-2 receptors, which are overexpressed in many types of tumors, including pancreatic cancer, have emerged as a promising target for selective anticancer agents. researchgate.net

A study of structurally diverse, high-affinity sigma-2 ligands revealed that compounds containing a cyclohexyl group can induce significant cytotoxicity in aggressive pancreatic cancer cells. researchgate.net Specifically, the compound PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) was a focus of this research. The investigation found that the cell-killing activity of these ligands involved the generation of Reactive Oxygen Species (ROS). Further analysis identified the mitochondrial superoxide (B77818) pathway as a key biochemical process activated by these sigma-2 receptor ligands, ultimately leading to cancer cell death. researchgate.net This demonstrates a direct link between a cyclohexyl-containing scaffold and a specific anticancer mechanism involving a defined biological target and pathway.

Design and Synthesis of Pharmacologically Active Derivatives

The rational design and synthesis of new molecules are central to drug discovery. The 3-cyclohexylpropan-1-ol framework can be used as a starting point for creating novel derivatives with potential pharmacological activity.

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) are a major class of antidepressants that function by blocking the serotonin transporter (SERT). wikipedia.org The chemical structures of many SSRIs are based on a propyl-amine scaffold. For example, Fluoxetine belongs to the phenylpropylamine class of compounds. wikipedia.org Medicinal chemists often design new potential antidepressants by creating derivatives of known active structures. researchgate.netbohrium.com While the arylpropylamine scaffold is a common feature in the design of new antidepressants, the specific inclusion of a cyclohexyl group in place of an aryl group to form a cyclohexylpropylamine moiety is not a defining characteristic of the major established SSRIs. wikipedia.orgresearchgate.net The design of novel inhibitors is often guided by pharmacophore models that define the essential structural features required for binding to the serotonin transporter. researchgate.net

The cyclohexyl group is a component of synthetic compounds investigated for their potential as anticancer agents. As mentioned previously, sigma-2 receptors are overexpressed in tumor cells and represent a viable target for cancer therapy. researchgate.net A study focused on developing ligands for this receptor synthesized and tested several compounds, including those with a cyclohexyl moiety, for their effectiveness against pancreatic cancer cell lines.

The research identified that these sigma-2 receptor ligands could induce cell death through pathways involving mitochondrial superoxide production and caspase activation. researchgate.net The compound PB28, which contains a cyclohexyl group, demonstrated promising effects in both in vitro and in vivo models, comparable to the standard chemotherapeutic agent gemcitabine (B846) but without signs of systemic toxicity in the animal model. researchgate.net

| Compound | Core Moiety | Target | Cancer Model | Observed Effect |

|---|---|---|---|---|

| PB28 | Cyclohexylpiperazine | Sigma-2 Receptor | Pancreatic Cancer (Panc02 cells) | Induces cytotoxicity; increases mitochondrial superoxide radicals. researchgate.net |

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology. biomedgrid.com Two mirror-image forms of a chiral drug, known as enantiomers, can have profoundly different biological effects because biological systems, such as enzymes and receptors, are themselves chiral. biomedgrid.comnih.gov One enantiomer may produce the desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. biomedgrid.com

Simple, achiral molecules like this compound can serve as valuable starting materials, or intermediates, in the synthesis of complex chiral drugs. ncats.iomdpi.com Through a series of chemical reactions, a non-chiral starting material can be converted into a single, desired enantiomer of a final drug product in a process known as asymmetric or stereoselective synthesis. nih.gov

The importance of isolating a single enantiomer is demonstrated by studies on stereospecific drug effects. For example, research on benzo[d]isothiazolyloxypropanolamine derivatives, which are beta-adrenoceptor antagonists, showed significant differences between their enantiomers. The (S)-enantiomers exhibited a much higher degree of antagonism at both β1- and β3-adrenoceptors compared to their (R)-enantiomer counterparts. nih.gov This stereospecificity underscores why the synthesis of single-enantiomer drugs, often relying on intermediates like propanol (B110389) derivatives, is a fundamental goal in modern pharmaceutical development. docsity.com

Methodologies for In Vitro and In Vivo Biological Assays and Data Interpretation

In Vitro Assays

In vitro studies are performed in a controlled environment outside of a living organism, such as in a test tube or culture dish. These assays are essential for initial screening and for elucidating the mechanism of action of a compound. Common in vitro assays include:

Enzyme Inhibition Assays: These assays are used to determine if a compound can inhibit the activity of a specific enzyme. For instance, if the target of interest is a kinase, a kinase inhibition assay would be performed. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. Radioligand binding assays are a common example, where a radiolabeled ligand and the test compound compete for binding to the receptor. The data is used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.

Cell-Based Assays: These assays use living cells to assess the effect of a compound on a specific cellular process, such as cell proliferation, apoptosis, or signaling pathways. For example, an MTT assay can be used to measure the effect of a compound on cell viability.

Data Interpretation of In Vitro Assays

The data from in vitro assays are analyzed to determine the potency, selectivity, and mechanism of action of the compounds. Potency is often expressed as IC50 or EC50 (half-maximal effective concentration) values, with lower values indicating higher potency. Selectivity refers to the ability of a compound to interact with its intended target over other targets.

In Vivo Assays

In vivo studies are conducted in living organisms, such as mice or rats, to evaluate the efficacy, pharmacokinetics, and safety of a compound in a whole biological system. Examples of in vivo assays include:

Animal Models of Disease: Compounds are administered to animals that have been induced with a disease state that mimics a human disease. The effect of the compound on disease progression is then monitored.

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in an animal model. This information is crucial for determining the appropriate dosing regimen for further studies.

Toxicology Studies: These studies assess the potential adverse effects of a compound in animals.

Data Interpretation of In vivo Assays

Illustrative Data Table for In Vitro Enzyme Inhibition

| Compound | Target Enzyme | IC50 (nM) |

| Derivative A | Kinase X | 15 |

| Derivative B | Kinase X | 50 |

| Derivative C | Kinase X | 2 |

| Reference Drug | Kinase X | 5 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are fundamental to medicinal chemistry. These analyses aim to understand how the chemical structure of a compound influences its biological activity (SAR) and its physicochemical properties (SPR).

Structure-Activity Relationship (SAR) Analysis

SAR analysis involves systematically modifying the chemical structure of a lead compound and observing the effect of these modifications on its biological activity. The goal is to identify the key structural features, or pharmacophores, that are responsible for the compound's activity.

For a hypothetical series of this compound derivatives, SAR analysis might involve:

Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring or replacing it with other cyclic or aromatic systems to probe the importance of its size, shape, and hydrophobicity.

Alteration of the Propanol Linker: Varying the length of the alkyl chain, introducing unsaturation, or incorporating heteroatoms to assess the impact on activity.

Derivatization of the Hydroxyl Group: Converting the alcohol to an ether, ester, or other functional groups to explore the role of the hydrogen-bonding capability of the hydroxyl group.

Structure-Property Relationship (SPR) Analysis

SPR analysis focuses on understanding how structural modifications affect the physicochemical properties of a compound, which in turn influence its pharmacokinetic profile (ADME). Key properties that are often optimized include:

Solubility: The ability of a compound to dissolve in aqueous and organic solvents.

Lipophilicity: The partitioning of a compound between an oily and an aqueous phase, often measured as logP or logD.

Metabolic Stability: The resistance of a compound to degradation by metabolic enzymes.

Permeability: The ability of a compound to cross biological membranes.

Illustrative Data Table for SAR and SPR Analysis

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) | Solubility (µg/mL) | logP |

| Lead Compound | -H | -OH | 100 | 50 | 3.5 |

| Derivative 1 | -F | -OH | 80 | 45 | 3.6 |

| Derivative 2 | -H | -OCH3 | 150 | 60 | 3.8 |

| Derivative 3 | -H | -NH2 | 50 | 75 | 3.2 |

By systematically analyzing the data from such tables, medicinal chemists can build a comprehensive understanding of the SAR and SPR for a series of compounds, which guides the design of new derivatives with improved potency, selectivity, and drug-like properties.

Environmental and Toxicological Research Perspectives on 3 Cyclohexylpropan 1 Ol

Academic Modeling and Prediction of Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical compound are governed by its physicochemical properties. For 3-Cyclohexylpropan-1-ol, academic research into its environmental distribution is primarily based on predictive modeling using its known properties. These models, often quantitative structure-activity relationship (QSAR) models, estimate how a chemical will behave in different environmental compartments such as air, water, soil, and biota.

Key physicochemical properties of this compound used in these models are available through databases like PubChem. epa.gov While specific multimedia environmental fate models for this compound are not extensively published, its properties suggest certain environmental behaviors. For example, its low water solubility and a LogP value estimated to be around 2.93 suggest a tendency to partition from water into organic matter, such as soil and sediment. fishersci.comchemicalbook.com Its vapor pressure is low, indicating that it is not likely to be highly volatile and transported long distances in the atmosphere. The persistence of this compound is suggested to be high based on its insolubility in water. fishersci.com

Interactive Data Table: Predicted Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value | Implication for Environmental Fate and Transport |

|---|---|---|

| Molecular Formula | C9H18O | Influences molecular weight and interactions with other molecules. |

| Molecular Weight | 142.24 g/mol | Affects diffusion and transport rates. |

| Boiling Point | 218 °C | Low volatility, suggesting limited atmospheric transport. |

| Flash Point | 102 °C (215.6 °F) | Relevant for handling and storage, less so for environmental fate. |

| Density | 0.937 g/mL at 25 °C | Slightly less dense than water. |

| Water Solubility | Insoluble | Tends to partition to soil, sediment, and biota. fishersci.com |

| LogP (octanol-water partition coefficient) | 2.93 (estimated) | Moderate potential for bioaccumulation in organisms. chemicalbook.com |

Biodegradation Pathways and Metabolite Identification Studies

Currently, there is a lack of specific studies detailing the biodegradation pathways and identifying the metabolites of this compound. However, extensive research on the microbial degradation of similar compounds, such as alkanes and other cycloalkanes, allows for the formulation of probable degradation routes. nih.govresearchgate.net

The biodegradation of n-alkanes is typically initiated by the oxidation of a terminal methyl group to a primary alcohol. researchgate.net Since this compound is already a primary alcohol, it is likely that the initial steps of its biodegradation would involve its oxidation to the corresponding aldehyde, 3-cyclohexylpropanal, followed by further oxidation to 3-cyclohexylpropanoic acid. This carboxylic acid could then undergo β-oxidation, progressively shortening the alkyl chain.

The microbial degradation of the cyclohexane (B81311) ring is a more complex process. Studies on other cyclohexane-containing compounds have shown that aerobic degradation often involves the introduction of hydroxyl groups into the ring, followed by ring cleavage. dntb.gov.ua Anaerobic degradation of cyclohexane carboxylic acid has been shown to proceed through dehydrogenation and subsequent ring cleavage. sigmaaldrich.com A potential pathway for this compound could involve the degradation of the propyl side chain followed by the degradation of the resulting cyclohexyl moiety.

Interactive Data Table: Plausible Metabolites in the Biodegradation of this compound

| Putative Metabolite | Chemical Formula | Potential Formation Pathway |

|---|---|---|

| 3-Cyclohexylpropanal | C9H16O | Oxidation of the primary alcohol group. |

| 3-Cyclohexylpropanoic acid | C9H16O2 | Oxidation of 3-cyclohexylpropanal. |

| Cyclohexylacetic acid | C8H14O2 | β-oxidation of 3-cyclohexylpropanoic acid. |

| Cyclohexanecarboxylic acid | C7H12O2 | Further β-oxidation. |

Ecological Impact Assessments within Controlled Research Frameworks

Detailed ecological impact assessments for this compound conducted within controlled research frameworks are not widely available in the public domain. The majority of the available information is derived from safety data sheets which provide general warnings. For instance, it is advised not to empty the compound into drains, suggesting potential ecotoxicity. fishersci.com

The German Water Hazard Class (WGK) for this compound is 3, which signifies that it is highly hazardous to water. thegoodscentscompany.comsigmaaldrich.com This classification is typically based on a combination of factors including acute toxicity to aquatic organisms (fish, daphnia, algae), biodegradability, and potential for bioaccumulation. However, the specific experimental data underlying this classification for this compound are not readily accessible. Further research is necessary to quantify the acute and chronic toxicity of this compound to a range of representative aquatic and terrestrial organisms to fully understand its ecological impact.

Development of Sustainable Synthesis and Degradation Methodologies for this compound

In line with the principles of green chemistry, research is being directed towards developing more sustainable methods for the synthesis and degradation of chemicals like this compound.

One area of focus is biocatalysis. The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. For instance, 3-Cyclohexyl-1-propanol has been used in the synthesis of 3-cyclohexylpropyl caffeate through a trans-esterification reaction catalyzed by Candida antarctica lipase (B570770) B. chemicalbook.comsigmaaldrich.com This demonstrates the potential for enzymatic processes involving this alcohol. Furthermore, biocatalytic processes are being developed for the synthesis of structurally similar cyclic alcohols, such as 4-isopropylcyclohexanol (B103256) and 4-(tert-butyl)cyclohexyl acetate (B1210297), using alcohol dehydrogenases and lipases. mdpi.comresearchgate.net These approaches could potentially be adapted for the sustainable synthesis of this compound.

In addition to biocatalysis, other green chemistry approaches are being explored for organic synthesis in general. These include the use of high hydrostatic pressure (barochemistry) to promote chemical reactions, which can lead to higher yields and reduced waste. rsc.org While not yet specifically applied to this compound, these innovative methods represent a promising avenue for future sustainable synthesis routes.

Regarding degradation, bioremediation, which utilizes the metabolic capabilities of microorganisms to break down contaminants, is a key sustainable methodology. nih.gov While specific bioremediation strategies for this compound have not been detailed, the general principles of microbial degradation of alkanes and cycloalkanes would apply. nih.govoup.com Future research could focus on identifying and optimizing microbial strains or consortia capable of efficiently degrading this compound.

Interactive Data Table: Overview of Sustainable Methodologies Relevant to this compound

| Methodology | Application | Description |

|---|---|---|

| Biocatalysis (Enzymatic Synthesis) | Synthesis | Use of enzymes like lipases and alcohol dehydrogenases to catalyze reactions under mild conditions, offering high selectivity. mdpi.comresearchgate.net |

| Bioremediation | Degradation | Utilization of microorganisms to break down the compound into less harmful substances. nih.gov |

| High-Pressure Chemistry (Barochemistry) | Synthesis | Application of high hydrostatic pressure to drive chemical reactions, potentially improving efficiency and reducing the need for harsh reagents. rsc.org |

Q & A

Q. What are the established synthetic routes for 3-cyclohexylpropan-1-ol, and how do reaction conditions influence yield?

The primary synthesis involves LiAlH₄ reduction of 3-cyclohexylpropionic acid , yielding 89% product under anhydrous conditions . Key methodological considerations:

- Reagent stoichiometry : Excess LiAlH₄ ensures complete reduction of the carboxylic acid.

- Temperature control : Reactions are typically conducted at reflux (40–60°C) to avoid side reactions.

- Workup : Hydrolysis of the reaction mixture with dilute H₂SO₄ followed by solvent extraction (e.g., diethyl ether) ensures product isolation.

For reproducibility, document detailed procedures, including solvent purity and inert atmosphere requirements, as per guidelines for experimental sections in peer-reviewed journals .

Q. How should researchers characterize the purity and structural identity of this compound?

Follow a multi-technique approach:

- GC-MS : Confirm molecular weight (142.23 g/mol) and rule out volatile impurities .

- ¹H/¹³C NMR : Assign peaks based on characteristic signals (e.g., cyclohexyl protons at δ 1.0–2.0 ppm and hydroxyl proton at δ 1.5 ppm) .

- Boiling point : Cross-check experimental values (e.g., 223°C) with literature data .

For novel derivatives, provide full spectral data in supplementary materials, adhering to journal standards for new compound characterization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or large-scale handling to avoid inhalation .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Refer to safety data sheets (SDS) for compound-specific hazards and emergency procedures .

Advanced Research Questions

Q. How can researchers optimize catalytic hydrogenation to minimize this compound formation as a by-product?

When hydrogenating cinnamaldehyde derivatives:

- Catalyst selection : Use palladium on carbon (Pd/C) instead of platinum to reduce aromatic ring saturation, which generates this compound .

- Pressure control : Moderate H₂ pressure (1–5 atm) limits over-reduction.

- Reaction monitoring : Employ in-situ FTIR or GC to track intermediate conversion and adjust conditions dynamically.

Contradictory data on by-product ratios should be analyzed using statistical tools (e.g., ANOVA) to identify variable interactions .

Q. What computational strategies can predict the solvent effects on this compound’s reactivity in Mitsunobu etherification?

- DFT calculations : Model solvation energies in polar aprotic solvents (e.g., THF) to predict reaction kinetics .

- MD simulations : Assess steric hindrance from the cyclohexyl group during coupling reactions.

Validate computational results with experimental yields and spectroscopic data, addressing discrepancies through iterative hypothesis testing .

Q. How should researchers resolve contradictory NMR data for this compound derivatives?

- Variable temperature (VT) NMR : Identify dynamic processes (e.g., cyclohexyl ring flipping) that obscure signal splitting .

- COSY/NOESY : Confirm proton-proton correlations and spatial arrangements.

- Isotopic labeling : Synthesize deuterated analogs to simplify spectral interpretation.

Document methodological adjustments (e.g., solvent choice, concentration) to enhance reproducibility .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for this compound

| Method | Reagent | Yield (%) | Purity (GC) | Key Reference |

|---|---|---|---|---|

| LiAlH₄ reduction | 3-Cyclohexylpropionic acid | 89 | >98% | |

| Catalytic hydrogenation | Pd/C, H₂ | 75* | >95% | |

| *Yield lower due to competing by-product formation. |

Q. Table 2. Key Spectral Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 1.5 (OH), 1.0–2.0 (cyclohexyl) | |

| ¹³C NMR | δ 70.2 (C-OH), 25–35 (cyclohexyl C) | |

| IR | 3350 cm⁻¹ (O-H stretch) |

Guidelines for Data Reporting

- Reproducibility : Include reaction scales, purification steps, and instrument calibration details .

- Ethical standards : Disclose funding sources and conflicts of interest .

- Data retention : Archive raw spectra and chromatograms for 5–10 years to enable reanalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。